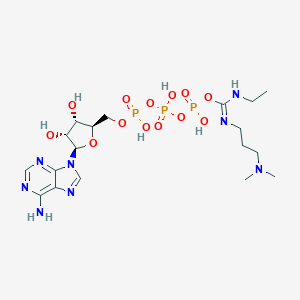
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (ATP-EDC) is a chemical compound that is commonly used in scientific research. It is a derivative of adenosine triphosphate (ATP), a molecule that is essential for cellular energy production. ATP-EDC is used as a crosslinking agent in various biochemical and physiological assays.
Mécanisme D'action
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide works by forming a covalent bond between two biomolecules. The reaction between Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide and a biomolecule creates a stable linkage that can withstand harsh experimental conditions. The crosslinking of biomolecules using Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide allows researchers to study their interactions and functions in a controlled environment.
Effets Biochimiques Et Physiologiques
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several biochemical and physiological effects. It is a potent crosslinking agent that can form stable linkages between biomolecules. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can also alter the conformation of proteins and nucleic acids, affecting their function. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the development of biosensors and other diagnostic tools.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several advantages for lab experiments. It is a versatile crosslinking agent that can be used to link a variety of biomolecules together. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also stable and can withstand harsh experimental conditions. However, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has some limitations. It can be toxic to cells at high concentrations, and it can also alter the function of biomolecules, affecting the accuracy of experimental results.
Orientations Futures
There are several future directions for the use of Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide in scientific research. One area of focus is the development of biosensors and other diagnostic tools. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the detection and measurement of biological molecules. Another area of focus is the study of protein-protein interactions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to link proteins together, allowing researchers to study their interactions and functions in a controlled environment. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used in the development of drug delivery systems, allowing for the targeted delivery of drugs to specific cells or tissues.
Conclusion:
In conclusion, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is a versatile crosslinking agent that is commonly used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its potential toxicity and its ability to alter the function of biomolecules. Despite these limitations, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several potential future applications in the development of biosensors, the study of protein-protein interactions, and the development of drug delivery systems.
Méthodes De Synthèse
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is synthesized by reacting ATP with EDC in the presence of a catalyst. EDC is a carbodiimide that is commonly used as a crosslinking agent in bioconjugation reactions. The reaction between ATP and EDC results in the formation of a stable amide bond between the carboxyl group of ATP and the amino group of EDC.
Applications De Recherche Scientifique
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is commonly used in scientific research as a crosslinking agent in various biochemical and physiological assays. It is used to link proteins, nucleic acids, and other biomolecules together, allowing researchers to study their interactions and functions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also used in the synthesis of biosensors, which are devices that detect and measure biological molecules.
Propriétés
Numéro CAS |
130096-08-1 |
|---|---|
Nom du produit |
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide |
Formule moléculaire |
C18H33N8O13P3 |
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] N'-[3-(dimethylamino)propyl]-N-ethylcarbamimidate |
InChI |
InChI=1S/C18H33N8O13P3/c1-4-20-18(21-6-5-7-25(2)3)37-41(31,32)39-42(33,34)38-40(29,30)35-8-11-13(27)14(28)17(36-11)26-10-24-12-15(19)22-9-23-16(12)26/h9-11,13-14,17,27-28H,4-8H2,1-3H3,(H,20,21)(H,29,30)(H,31,32)(H,33,34)(H2,19,22,23)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
UWOKEAHPLLDQSQ-LSCFUAHRSA-N |
SMILES isomérique |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonymes |
adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide ATP-EDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)









![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)

